N-{[4-butyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[4-butyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound that features a 1,2,4-triazole ring, a sulfur-containing side chain, and an adamantane moiety. The 1,2,4-triazole ring is known for its diverse biological activities, making this compound of interest in various fields of research.
Preparation Methods
The synthesis of N-{[4-butyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves the formation of the 1,2,4-triazole ring followed by the introduction of the adamantane moiety. The synthetic route may include:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the sulfur-containing side chain: This step involves the alkylation of the triazole ring with an appropriate alkylating agent.
Attachment of the adamantane moiety: The final step involves the coupling of the triazole derivative with adamantane-1-carboxylic acid or its derivatives under suitable reaction conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-{[4-butyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the side chain can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under suitable conditions to modify the triazole ring or the adamantane moiety.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.
Scientific Research Applications
N-{[4-butyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The 1,2,4-triazole ring is known for its antimicrobial and antifungal properties, making this compound a potential candidate for biological studies.
Medicine: The compound may have potential therapeutic applications due to its structural features, which are common in various pharmacologically active molecules.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-butyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantane moiety may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
N-{[4-butyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can be compared with other compounds containing the 1,2,4-triazole ring or adamantane moiety:
1,2,4-Triazole derivatives: These compounds are known for their antimicrobial and antifungal properties. Examples include fluconazole and itraconazole.
Adamantane derivatives: Compounds like amantadine and rimantadine are used as antiviral agents.
The uniqueness of this compound lies in the combination of the 1,2,4-triazole ring and the adamantane moiety, which may confer unique biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4OS/c1-4-5-6-25-18(23-24-20(25)27-14(2)3)13-22-19(26)21-10-15-7-16(11-21)9-17(8-15)12-21/h14-17H,4-13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFIMIPKNMZGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SC(C)C)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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